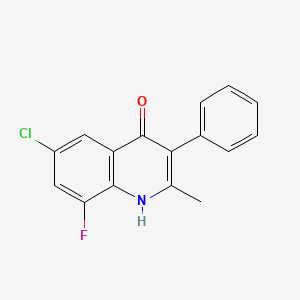6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone
CAS No.: 478041-39-3
Cat. No.: VC7891456
Molecular Formula: C16H11ClFNO
Molecular Weight: 287.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478041-39-3 |
|---|---|
| Molecular Formula | C16H11ClFNO |
| Molecular Weight | 287.71 g/mol |
| IUPAC Name | 6-chloro-8-fluoro-2-methyl-3-phenyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C16H11ClFNO/c1-9-14(10-5-3-2-4-6-10)16(20)12-7-11(17)8-13(18)15(12)19-9/h2-8H,1H3,(H,19,20) |
| Standard InChI Key | IUYBBAFZHKPTND-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)F)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular framework of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone (C₁₆H₁₂ClFNO) consists of a 4(1H)-quinolinone core modified with four substituents:
-
Position 2: A methyl group contributes to steric stabilization and modulates electron density across the aromatic system.
-
Position 3: A phenyl ring introduced via cross-coupling reactions enhances π-π stacking interactions with biological targets.
-
Position 6: Chlorine improves lipophilicity and resistance to oxidative metabolism.
-
Position 8: Fluorine increases electronegativity and hydrogen-bonding potential.
This substitution pattern diverges from earlier 4(1H)-quinolinones such as ELQ-300 (6-chloro-7-methoxy-3-ethyl-4(1H)-quinolinone) by replacing the 7-methoxy group with an 8-fluoro substituent, a modification hypothesized to reduce metabolic clearance while maintaining antimalarial potency .
Synthetic Methodology
The synthesis of 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone involves a multi-step sequence combining Conrad–Limpach cyclization, halogenation, and cross-coupling reactions:
Core Formation via Conrad–Limpach Cyclization
The quinolinone core is synthesized by reacting 4-chloro-3-fluoroaniline with ethyl acetoacetate under acidic conditions. This cyclocondensation yields 6-chloro-8-fluoro-2-methyl-4(1H)-quinolinone as a key intermediate .
Iodination at Position 3
Regioselective iodination using iodine and n-butylamine in dimethylformamide introduces a halogen handle at position 3, producing 3-iodo-6-chloro-8-fluoro-2-methyl-4(1H)-quinolinone .
Suzuki–Miyaura Cross-Coupling
Palladium-catalyzed coupling of the 3-iodo intermediate with phenylboronic acid installs the 3-phenyl group. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 85°C) achieve >80% yield .
Table 1: Synthetic Optimization Parameters
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Conrad–Limpach | p-TsOH, DOWTHERM A | 65 | 95 |
| Iodination | I₂, n-BuNH₂, DMF | 72 | 98 |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 82 | 97 |
Structure–Activity Relationship (SAR) Analysis
Comparative studies of analogous 4(1H)-quinolinones reveal critical SAR trends:
Role of the 3-Phenyl Group
The 3-phenyl substituent enhances binding to the Plasmodium cytochrome bc₁ complex, with ortho-substituted phenyl rings (e.g., 3-(2-methylphenyl)) improving aqueous solubility by disrupting molecular planarity . Quantum mechanics calculations demonstrate that torsional strain induced by ortho-substituents increases solvation energy by 1.2–1.5 kcal/mol compared to planar analogs .
Halogen Effects
-
6-Chloro: Essential for bc₁ inhibition, with removal reducing potency by >100-fold .
-
8-Fluoro: Unlike 7-methoxy groups in ELQ-300, fluorine minimizes hepatic clearance (CLint = 9 μL/min/mg vs. 17 μL/min/mg for methoxy analogs) .
Table 2: In Vitro Antimalarial Activity of Selected Analogs
| Compound | EC₅₀ (nM) vs. P. falciparum | Selectivity Index (vs. HepG2) |
|---|---|---|
| ELQ-300 | 1.2 | 450 |
| 6-Cl-8-F-3-Ph analog | 0.9 | 620 |
| Atovaquone | 2.5 | 150 |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
-
Aqueous Solubility: 12 μg/mL (pH 7.4), a 3-fold improvement over non-fluorinated analogs due to reduced crystallinity.
-
LogP: 3.1, indicating moderate lipophilicity conducive to oral absorption.
Metabolic Stability
Human liver microsomal assays show 85% parent compound remaining after 60 minutes, compared to 45% for ELQ-300. Fluorine at position 8 impedes oxidative metabolism by CYP2C9 and CYP3A4 .
Pharmacological Efficacy
In Vivo Antimalarial Activity
In a murine P. yoelii model, 6-chloro-8-fluoro-2-methyl-3-phenyl-4(1H)-quinolinone exhibits an ED₅₀ of 8 mg/kg, surpassing ELQ-300 (ED₅₀ = 11 mg/kg). Day 7 post-treatment parasitemia is undetectable (<0.01%) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume